molecular formula C16H19N5O2 B2636066 3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide CAS No. 1795477-85-8

3,5-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide

Cat. No.: B2636066
CAS No.: 1795477-85-8
M. Wt: 313.361
InChI Key: KAPXIGUIXKTUPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines (PPs), a family of compounds to which the given compound belongs, has been identified as having a simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYS (RME: 1.31–17.9%) .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showcases the chemical versatility and reactivity of compounds within this class. Through [3+2] cycloaddition reactions, a variety of new structures with potential biological and pharmaceutical applications are produced. These compounds are characterized by their unique chemical structures, which are detailed through techniques such as 1H NMR, 13C NMR, IR, and HRMS, indicating a broad range of potential applications in medicinal chemistry and materials science (Rahmouni et al., 2014).

Biological and Pharmacological Applications

Compounds with pyrazolo[1,5-a]pyrimidin-6-yl) structures have been explored for their anticancer and anti-inflammatory activities. The synthesis of pyrazolopyrimidines derivatives and their evaluation as anticancer and anti-5-lipoxygenase agents highlight the therapeutic potential of these compounds. Structural modifications lead to variations in cytotoxicity and 5-lipoxygenase inhibition activities, suggesting their applicability in designing new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity

New heterocycles incorporating the pyrazolopyridine moiety have shown antimicrobial properties. This indicates that compounds with pyrazolo[1,5-a]pyrimidin-6-yl) structures could be tailored to enhance their efficacy against specific microbial targets, offering pathways for the development of new antimicrobial agents (Abu-Melha, 2013).

Properties

IUPAC Name

3,5-dimethyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-10-7-14-18-8-13(9-21(14)19-10)5-4-6-17-16(22)15-11(2)20-23-12(15)3/h7-9H,4-6H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPXIGUIXKTUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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